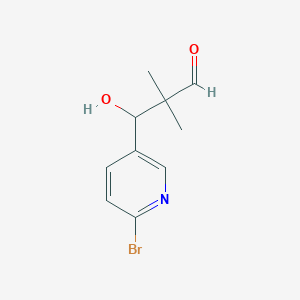
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal is an organic compound characterized by the presence of a brominated pyridine ring and a hydroxy group attached to a dimethylpropanal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-bromo-3-pyridinemethanol as a starting material . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve the required purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-pyridinemethanol: A closely related compound with similar chemical properties and applications.
2-Bromo-5-pyridinemethanol: Another brominated pyridine derivative with distinct reactivity and uses.
6-Bromo-3-hydroxymethylpyridine: Shares structural similarities but differs in the position of the hydroxy group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-3-yl)-3-hydroxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,6-13)9(14)7-3-4-8(11)12-5-7/h3-6,9,14H,1-2H3 |
Clave InChI |
HKVYXYOSAMHVAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C(C1=CN=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


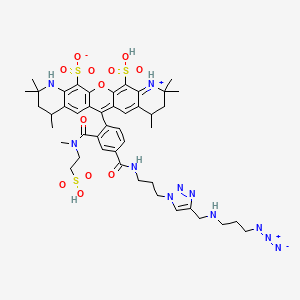


![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
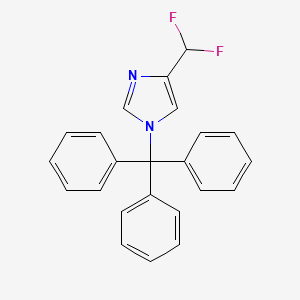

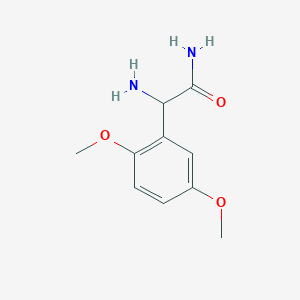

![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)

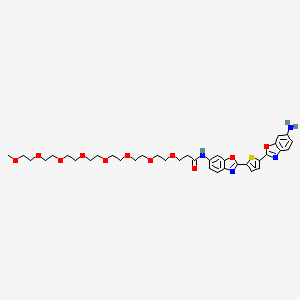
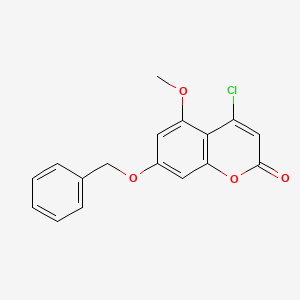
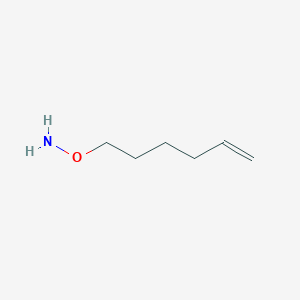
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
